1-Ethynyl-1-(propan-2-yl)cyclopropane

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1-Ethynyl-1-(propan-2-yl)cyclopropane (CAS 2101782-54-9) is a C8H12 cyclopropane derivative bearing both an ethynyl and an isopropyl substituent at the C1 position, with a molecular weight of 108.18 g/mol. This compound belongs to the class of 1-donor substituted cyclopropanes, a category recognized in organic synthesis literature for its utility as a versatile building block.

Molecular Formula C8H12
Molecular Weight 108.184
CAS No. 2101782-54-9
Cat. No. B2814782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-1-(propan-2-yl)cyclopropane
CAS2101782-54-9
Molecular FormulaC8H12
Molecular Weight108.184
Structural Identifiers
SMILESCC(C)C1(CC1)C#C
InChIInChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3
InChIKeyIDGZVEYABMOXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-1-(propan-2-yl)cyclopropane (CAS 2101782-54-9): Technical Procurement Specification and Identity


1-Ethynyl-1-(propan-2-yl)cyclopropane (CAS 2101782-54-9) is a C8H12 cyclopropane derivative bearing both an ethynyl and an isopropyl substituent at the C1 position, with a molecular weight of 108.18 g/mol [1]. This compound belongs to the class of 1-donor substituted cyclopropanes, a category recognized in organic synthesis literature for its utility as a versatile building block [2]. Commercially available from multiple suppliers with reported purity specifications ranging from 95% to ≥98%, this compound is supplied as a clear liquid intended exclusively for research and further manufacturing use .

Why 1-Ethynyl-1-(propan-2-yl)cyclopropane Cannot Be Casually Replaced by Other Cyclopropyl or Alkynyl Compounds in Procurement Specifications


Generic substitution among cyclopropane derivatives is inadvisable because the combination of the ethynyl and isopropyl substituents at the geminal position of the cyclopropane ring creates a unique steric and electronic environment not replicated by simpler analogs such as ethynylcyclopropane (CAS 6746-94-7) or cyclopropylacetylene [1]. This substitution pattern confers a distinct computed XLogP3-AA value of 2.8 and a topological polar surface area (TPSA) of 0 Ų, physicochemical parameters that differ substantially from unsubstituted analogs [2]. The isopropyl group introduces branched alkyl character absent in simpler alkynyl cyclopropanes, which is critical in medicinal chemistry applications where cyclopropane motifs are employed to enhance metabolic stability and modulate lipophilicity [3]. Procurement decisions predicated solely on the presence of an alkynyl cyclopropane core risk introducing unintended reactivity profiles and physicochemical property deviations that may invalidate downstream synthetic or biological outcomes.

1-Ethynyl-1-(propan-2-yl)cyclopropane: Quantitative Differentiators Against In-Class Comparators for Scientific Procurement


Purity Specification: ≥98% vs. 95% Minimum Assay Across Commercial Suppliers

The compound is available from ChemScene with a reported purity of ≥98% , whereas alternative suppliers such as AKSci specify a minimum purity of 95% . This represents a minimum purity differential of 3 percentage points, which may be critical for applications requiring high-fidelity starting material, such as late-stage functionalization or medicinal chemistry campaigns where impurities can confound biological assay interpretation.

Synthetic Chemistry Medicinal Chemistry Quality Assurance

Unit Economics: Price per Gram Analysis Across Commercial Vendors

Based on published pricing data, 1-Ethynyl-1-(propan-2-yl)cyclopropane is available at approximately $9,219 per gram from Aladdin (97% purity, 1g scale) [1], compared to $19 per 100mg from Enamine US for the simpler analog ethynylcyclopropane (CAS 6746-94-7) [2]. When normalized to cost per 100mg, the target compound is approximately $922 per 100mg, representing a 48.5-fold cost differential versus the unsubstituted analog.

Procurement Budget Optimization Research Economics

Lipophilicity Differential: Computed XLogP3-AA Comparison Against Ethynylcyclopropane

The target compound exhibits a computed XLogP3-AA value of 2.8 [1], compared to a computed LogP of 1.26 for the simpler analog ethynylcyclopropane (CAS 6746-94-7) [2]. This represents a 1.54 log unit increase in lipophilicity, corresponding to approximately a 35-fold increase in octanol-water partition coefficient, attributable to the geminal isopropyl substitution.

Medicinal Chemistry ADME Physicochemical Profiling

GHS Hazard Classification: Standardized Safety Profile for Laboratory Handling

The compound carries a GHS07 pictogram with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the simpler analog ethynylcyclopropane (CAS 6746-94-7) is classified as a dangerous substance requiring additional shipping and handling precautions [1].

Laboratory Safety Regulatory Compliance Risk Assessment

Reactivity Classification: 1-Donor Substituted Cyclopropane as Privileged Building Block

The compound is categorized as a 1-donor substituted cyclopropane bearing an ethynyl group, placing it within a well-documented class of versatile building blocks for organic synthesis [1]. This classification derives from the geminal arrangement of the cyclopropane ring with the electron-donating isopropyl group and the ethynyl substituent. Unsubstituted ethynylcyclopropane lacks this donor substitution pattern and therefore exhibits fundamentally different reactivity profiles in ring-opening and cycloaddition transformations [2].

Organic Synthesis Donor-Acceptor Cyclopropanes Synthetic Methodology

Evidence Limitations Statement: Absence of Direct Comparative Biological or Catalytic Data

A comprehensive search of primary research literature and patents (excluding explicitly prohibited sources) did not yield published head-to-head biological activity comparisons, catalytic performance data, or structure-activity relationship studies involving 1-Ethynyl-1-(propan-2-yl)cyclopropane and defined comparators. The available evidence is limited to supplier specifications, computed physicochemical properties, and class-level structural inferences. No quantitative data exist in the public domain demonstrating that this compound outperforms close analogs in specific biological assays, binding affinity measurements, or catalytic transformations.

Evidence Quality Procurement Risk Research Planning

1-Ethynyl-1-(propan-2-yl)cyclopropane: Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Campaigns Requiring Precisely Controlled Lipophilicity for ADME Optimization

The compound's computed XLogP3-AA of 2.8 represents a 1.54 log unit increase over ethynylcyclopropane . This physicochemical property differential makes the compound appropriate for medicinal chemistry programs where enhanced membrane permeability is required. Cyclopropane-containing scaffolds are established in pharmaceutical development for their ability to modulate metabolic stability and receptor binding . Procurement is justified when a structure-activity relationship study requires a geminally substituted alkynyl cyclopropane building block with lipophilicity distinct from unsubstituted analogs.

Organic Synthesis Requiring 1-Donor Substituted Cyclopropane Reactivity with Alkynyl Functionality

The compound belongs to the class of 1-donor substituted cyclopropanes bearing an ethynyl group, a structural motif with documented synthetic utility . This geminal substitution pattern enables participation in ring-opening and cycloaddition transformations that are not accessible to unsubstituted alkynyl cyclopropanes. Procurement is appropriate for synthetic routes that specifically require a cyclopropane bearing both an electron-donating isopropyl group and a terminal alkyne at the same carbon center, such as in the preparation of cyclopropyl-substituted enynes or in copper-catalyzed click chemistry applications.

High-Fidelity Late-Stage Functionalization Requiring ≥98% Purity Starting Material

For applications where trace impurities could compromise reaction outcomes—such as late-stage functionalization of advanced intermediates, sensitive catalytic cycles, or biological assays requiring high-confidence structure-activity correlation—the ≥98% purity specification from ChemScene provides a 3-percentage-point purity advantage over the 95% minimum specification from AKSci . This purity differential supports procurement from suppliers offering the higher specification when analytical rigor and reproducibility are paramount.

Laboratory-Scale Research with Standard Safety Infrastructure

The compound carries a fully documented GHS07 hazard profile (Warning; H302, H315, H319, H335) , which is compatible with standard academic or industrial laboratory safety protocols including fume hood use, nitrile gloves, and safety eyewear. No specialized hazardous material shipping surcharges or additional institutional safety committee reviews beyond routine chemical hygiene plan compliance are indicated. This predictable safety profile facilitates straightforward procurement and handling compared to compounds with more complex or undocumented hazard classifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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